2-Cyclohexylaniline hydrochloride
Description
2-Cyclohexylaniline hydrochloride is a cyclohexyl-substituted aromatic amine hydrochloride salt. The compound features a cyclohexyl group attached to the benzene ring of aniline, with the amine group protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents compared to its free base form.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-cyclohexylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h4-5,8-10H,1-3,6-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUULCPSTTFGZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70636299 | |
| Record name | 2-Cyclohexylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-91-9 | |
| Record name | Benzenamine, 2-cyclohexyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10404 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylaniline hydrochloride typically involves the reaction of cyclohexanol with aniline in the presence of a catalyst. One common method is the hydrogenation of 2-cyclohexyl nitrobenzene, followed by the reduction of the nitro group to an amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylaniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylbenzoquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylbenzoquinone derivatives.
Reduction: Cyclohexylamine.
Substitution: Halogenated cyclohexylaniline derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
2-Cyclohexylaniline hydrochloride is primarily utilized as a reagent in the synthesis of other organic compounds. Its structure allows it to participate in various chemical reactions, particularly those involving aromatic systems. The compound can be synthesized through reductive amination processes involving cyclohexanone and aniline, demonstrating its versatility as a building block in organic synthesis.
Medicinal Chemistry
Antiviral Properties
Research indicates that 2-cyclohexylaniline derivatives may possess antiviral properties, particularly against viruses such as HIV and Hepatitis C. Studies have shown that compounds similar to 2-cyclohexylaniline can inhibit viral replication by binding to essential viral proteins, thereby blocking the virus's ability to infect host cells . This suggests a potential for developing therapeutic agents based on this compound for treating viral infections.
Biological Interactions
The biological activity of this compound has been explored in various contexts. For instance, its ability to interact with specific proteins may offer insights into its use as a pharmacological agent. Preliminary studies suggest that it could disrupt critical interactions between viral proteins and host cell receptors, which is vital for viral entry and infection .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Cyclohexylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The cyclohexyl group enhances its binding affinity to hydrophobic pockets in proteins, making it a valuable tool in studying protein-ligand interactions .
Comparison with Similar Compounds
2-(Ethylamino)-2-phenylcyclohexanone Hydrochloride
- Structure: Combines a cyclohexanone core with ethylamino and phenyl substituents.
- Molecular Formula: C₁₄H₂₀ClNO (calculated from ).
- Key Differences: The presence of a ketone group (cyclohexanone) distinguishes it from 2-cyclohexylaniline hydrochloride, which lacks a carbonyl moiety. This structural variation affects reactivity and solubility.
- Applications : Likely used in pharmacological studies due to its structural similarity to ketamine analogs (e.g., "deschloro-N-ethyl-ketamine hydrochloride") .
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
D-Cyclohexylalanine Hydrochloride
- Structure : A cyclohexyl-substituted alanine derivative.
- Molecular Formula: C₉H₁₈ClNO₂ ().
- Key Differences: Incorporates an amino acid backbone, making it distinct from the aromatic amine structure of this compound.
- Applications : Employed in peptide synthesis and as a chiral building block in drug development .
Cyclohexylamine Hydrochloride
- Structure : Simple cyclohexyl-substituted primary amine hydrochloride.
- Molecular Formula : C₆H₁₄ClN ().
- Key Differences : Lacks the aromatic benzene ring present in this compound, resulting in lower molecular weight and altered solubility.
- Applications : Industrial uses include corrosion inhibition and synthesis of agrochemicals .
Comparative Data Table
Key Research Findings
- Solubility Trends : Cyclohexylamine hydrochlorides generally exhibit higher aqueous solubility than their aromatic counterparts (e.g., this compound) due to reduced hydrophobicity .
- Stability : Aromatic amines like this compound may show lower photostability compared to alicyclic amines, necessitating protective storage conditions .
- Analytical Methods : Techniques such as RP-HPLC () and spectrophotometry () are commonly employed for quantification and purity assessment of these compounds.
Biological Activity
2-Cyclohexylaniline hydrochloride is an organic compound with potential applications in pharmaceuticals and chemical synthesis. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is derived from cyclohexylamine, which has been studied for its various biological effects. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Effects
- Acute exposure to cyclohexylamine, a precursor to 2-cyclohexylaniline, has shown significant toxicity in animal models. For instance, doses around 400 mg/kg resulted in symptoms such as increased activity, respiratory distress, and gastrointestinal issues .
- Long-term exposure studies are necessary to fully understand the chronic effects on human health and the environment.
2. Pharmacological Potential
Case Studies
- Study on Cyclohexylamine Toxicity : A study highlighted that acute exposure to cyclohexylamine leads to severe toxicity, with symptoms ranging from skin irritation to respiratory failure . This raises concerns regarding the handling and application of this compound in industrial settings.
- Pharmacological Study : Research indicates that cyclohexylamine derivatives exhibit varying degrees of anesthetic activity. The efficacy of these compounds can be influenced by their structural modifications, including the addition of cyclohexyl groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN |
| Molecular Weight | 215.73 g/mol |
| Solubility | Soluble in water |
| Toxicity Threshold | 400 mg/kg (acute) |
The biological activity of this compound may be attributed to its interaction with cellular membranes and ion channels. Similar compounds have demonstrated the ability to modulate neurotransmitter release and influence pain pathways through sodium channel inhibition.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Cyclohexylaniline hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of cyclohexylamine with an appropriate aryl halide, followed by hydrochloric acid treatment to form the hydrochloride salt. Key factors include:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions like over-alkylation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates.
Post-synthesis, vacuum distillation or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm cyclohexyl and aniline proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm).
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇ClN).
Cross-validate with elemental analysis for chloride content .
Q. How should researchers assess the solubility and stability of this compound?
- Methodology :
- Solubility : Test in water, ethanol, and DMSO using UV-Vis spectroscopy (λmax ~250–300 nm).
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability in acidic/basic buffers (pH 1–13) reveals degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodology :
- Orthogonal Techniques : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to study rotational barriers of the cyclohexyl group.
- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodology :
- Factorial Design : Test variables like molar ratios (amine:alkylating agent), temperature, and reaction time. For example, a 2³ factorial design identifies interactions between parameters.
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic temperature effects) to predict maximum yield conditions .
Q. How does the compound’s chirality impact biological activity, and what methods enable enantiomeric resolution?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak® IA with hexane:isopropanol (90:10) to separate enantiomers.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity.
Biological assays (e.g., receptor-binding studies) compare activity of resolved enantiomers .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
